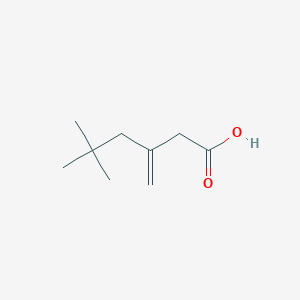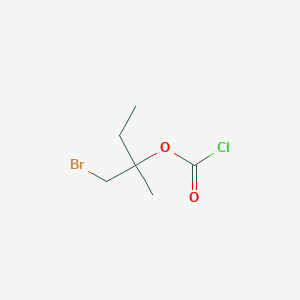![molecular formula C16H13N3O2 B14375957 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one CAS No. 88404-49-3](/img/structure/B14375957.png)
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions. The general synthetic route can be summarized as follows:
Starting Materials: 2-aminobenzamide and 2-methoxybenzaldehyde.
Catalyst: Commonly used catalysts include acetic acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction mixture is refluxed in a suitable solvent such as ethanol or methanol for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, can also be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity as an antibacterial, antifungal, and anticancer agent.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its analgesic and anti-inflammatory properties.
2-Methylquinazolin-4(3H)-one: Exhibits anticonvulsant and sedative activities.
2,3-Disubstituted Quinazolinones: These compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects
Uniqueness
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one stands out due to its unique methoxyphenyl substituent, which imparts distinct pharmacological properties. This structural feature enhances its potential as a therapeutic agent compared to other quinazolinone derivatives .
Propriétés
Numéro CAS |
88404-49-3 |
|---|---|
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3-[(2-methoxyphenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-9-5-2-6-12(15)10-18-19-11-17-14-8-4-3-7-13(14)16(19)20/h2-11H,1H3 |
Clé InChI |
TZNZWPDKIFWTNL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=NN2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
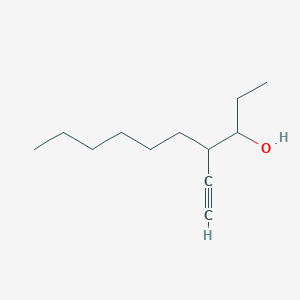
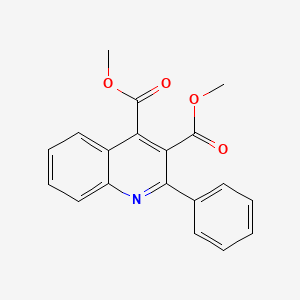
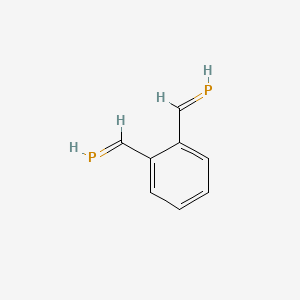
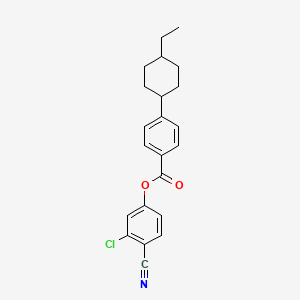
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
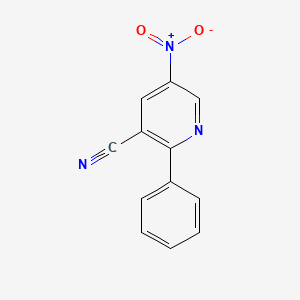
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)
